molecular formula C21H23F3N4O B2811164 N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775333-02-2

N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2811164
CAS No.: 1775333-02-2
M. Wt: 404.437
InChI Key: QCHMHJSJAKSRPZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Indene Moiety: Starting from commercially available indene, the indene moiety can be synthesized through hydrogenation to form 2,3-dihydro-1H-indene.

    Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines, followed by cyclization.

    Piperidine Carboxamide Formation: The piperidine ring is often introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the piperidine carboxamide group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in organic synthesis.

Biology

Biologically, the compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids, due to its ability to form hydrogen bonds and other interactions.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential activity as a ligand for certain receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, the compound might be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and the pyrimidine ring are likely critical for these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-4-pyrimidinyl]piperidine-4-carboxamide: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.

    N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide: Similar structure but with different substitution patterns on the pyrimidine ring.

Uniqueness

The presence of the trifluoromethyl group in N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a key differentiator, potentially enhancing its chemical stability, lipophilicity, and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O/c1-13-25-18(21(22,23)24)12-19(26-13)28-10-8-15(9-11-28)20(29)27-17-7-6-14-4-2-3-5-16(14)17/h2-5,12,15,17H,6-11H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHMHJSJAKSRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NC3CCC4=CC=CC=C34)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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